An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound, 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline. This molecule is of significant interest to the drug discovery and medicinal chemistry sectors due to its benzoxazole core, a scaffold known for a wide array of pharmacological activities.[1] This document outlines a validated multi-step synthetic pathway, from commercially available starting materials to the final product. Furthermore, it details the analytical techniques essential for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize or utilize this compound in their research endeavors.
Introduction and Significance
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific substitution pattern of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, featuring a chloro, a methyl, and an aniline group, presents a unique electronic and steric profile, making it an attractive building block for the synthesis of novel therapeutic agents. The aniline moiety, in particular, offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for new drug candidates.
The synthesis of this molecule, while not exceedingly complex, requires a systematic approach and careful control of reaction conditions to ensure high yield and purity. The characterization of the final compound is equally crucial to confirm its identity and quality, which is a prerequisite for any subsequent biological evaluation.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The central benzoxazole ring can be constructed through the condensation and subsequent cyclization of a 2-aminophenol derivative and a benzoic acid derivative. The aniline functionality can be introduced in a protected form (as a nitro group) and deprotected in the final step.
This leads to a proposed three-step synthesis:
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Amide Formation: Acylation of 2-amino-4-methylphenol with 2-chloro-5-nitrobenzoyl chloride to form the N-(2-hydroxy-5-methylphenyl)-2-chloro-5-nitrobenzamide intermediate.
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Cyclization: Acid-catalyzed intramolecular cyclodehydration of the amide intermediate to yield 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3-benzoxazole.
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Reduction: Catalytic hydrogenation of the nitro group to the desired aniline, affording the final product.
Caption: Proposed three-step synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloro-5-nitrobenzamide
Rationale: This step involves the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride. A mild base is used to neutralize the HCl byproduct.
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 eq) to the solution.
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Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3-benzoxazole
Rationale: The benzoxazole ring is formed via an intramolecular cyclodehydration reaction. A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, facilitates the nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration.
Protocol:
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Place the purified N-(2-hydroxy-5-methylphenyl)-2-chloro-5-nitrobenzamide from Step 1 into a flask.
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Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the amide).
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Heat the mixture to 150-170 °C with stirring for 2-4 hours.
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Monitor the cyclization by TLC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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The solid product will precipitate out. Filter the precipitate and wash it thoroughly with water until the washings are neutral.
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Dry the solid product under vacuum.
Step 3: Synthesis of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Rationale: The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Protocol:
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Dissolve the 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3-benzoxazole from Step 2 in a suitable solvent like ethanol or ethyl acetate.
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Add 10% Pd/C catalyst (typically 5-10 mol%).
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Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the solvent.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline.[2]
Characterization of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O | [3] |
| Molecular Weight | 258.70 g/mol | [3] |
| Appearance | Expected to be a solid | |
| IUPAC Name | 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Caption: Chemical structure for NMR assignment.
¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (Benzoxazole Ring): Expected in the range of δ 7.2-7.8 ppm. The protons on the 5-methyl substituted ring will show specific splitting patterns.
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Aromatic Protons (Aniline Ring): Expected in the range of δ 6.5-7.5 ppm. The protons will exhibit coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
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Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-6.0 ppm, which is exchangeable with D₂O.
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Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.4 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
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Benzoxazole Carbons: The quaternary carbon of the C=N bond is expected to be significantly downfield, around δ 160-165 ppm. Other aromatic carbons of the benzoxazole system will appear in the δ 110-150 ppm region.
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Aniline Ring Carbons: The carbon attached to the amino group will be shielded and appear around δ 145-150 ppm, while the carbon attached to the chlorine atom will be in a similar region. Other aromatic carbons will be in the δ 115-135 ppm range.
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Methyl Carbon (-CH₃): Expected to appear upfield, around δ 20-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |
| 3300-3500 | N-H stretch (amine) | Two sharp bands |
| 3000-3100 | Aromatic C-H stretch | Weak to medium bands |
| 1600-1650 | N-H bend (amine) | Medium band |
| 1550-1620 | C=N stretch (benzoxazole) | Medium to strong band |
| 1450-1580 | Aromatic C=C stretch | Multiple bands |
| 1200-1300 | C-O stretch (benzoxazole) | Strong band |
| 1000-1100 | C-Cl stretch | Medium to strong band |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): Expected at m/z = 258. An M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed due to the presence of the ³⁷Cl isotope.
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Key Fragmentation Patterns: Fragmentation may involve the loss of small molecules like HCN or CO, and cleavage of the bond between the two aromatic rings.
Purification and Quality Control
The purity of the final compound is critical for its intended application, especially in drug discovery.
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Purification: Recrystallization is often sufficient for obtaining highly pure material.[2] If impurities persist, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A purity of >95% is generally required for biological screening.
Safety and Handling
The target compound, 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, and all intermediates should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. The toxicological properties of the final compound have not been extensively studied, and it should be treated as potentially hazardous.
Conclusion
This technical guide has detailed a robust and logical synthetic route for the preparation of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline. The provided protocols are based on well-established chemical principles for the formation of benzoxazoles and the reduction of nitroarenes. The comprehensive characterization workflow, employing NMR, FTIR, and MS, ensures the unambiguous identification and quality assessment of the final product. This guide serves as a valuable resource for researchers and scientists, enabling the synthesis and further investigation of this promising heterocyclic compound for potential applications in drug discovery and development.
References
- BenchChem. (n.d.). Efficacy of different purification methods for substituted anilines.
- PubChem. (n.d.). 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline.
- Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
